molecular formula C14H23NO2 B5065829 N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide

N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide

Cat. No. B5065829
M. Wt: 237.34 g/mol
InChI Key: YELHKTNKZVNEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” is a compound that belongs to the class of chemicals known as adamantanes . Adamantanes are a type of organic compound with a distinctive, rigid structure based on the geometry of the diamond lattice . This compound is a derivative of adamantane, with additional functional groups (hydroxy, methyl, and acetamide) attached to the adamantane core .


Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would be based on the adamantane core, which is a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings in the “chair” conformation . The additional functional groups (hydroxy, methyl, and acetamide) would be attached to this core at specific positions .


Chemical Reactions Analysis

Adamantane and its derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions involving “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would depend on the reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would be influenced by its adamantane core as well as the additional functional groups. For example, adamantane itself is a white, crystalline solid that is insoluble in water but soluble in organic solvents .

Mechanism of Action

The mechanism of action of “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would depend on its specific biological or chemical activity. For example, some adamantane derivatives are known to have antiviral activity .

Safety and Hazards

The safety and hazards associated with “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of adamantane and its derivatives is a promising area of research, with potential applications in medicinal chemistry, catalyst development, and nanomaterials . The future directions for “N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide” would depend on its specific properties and potential applications.

properties

IUPAC Name

N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10(16)15-13-5-11(2)4-12(3,6-13)8-14(17,7-11)9-13/h17H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELHKTNKZVNEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-5,7-dimethyl-1-adamantyl)acetamide

Synthesis routes and methods

Procedure details

Fuming H2SO4 (3 mL) was added to 1-acetamido-3,5-dimethyladamantane (0.2 g) at 0° C. under nitrogen and the reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto ice (10 g) and the product was extracted with ether (10 mL×4). The combined ether solution was washed with brine (10 mL) and water (10 mL). The solution was dried using sodium sulfate. The solvent was removed in vacuo and, after crystallization on standing, 70 mg of white product was obtained. Pure product was obtained by recrystallization in ether. 1H NMR (DMSO-d6, ppm): 7.30 (brs, 1 H, NH), 4.37 (brs, 1 H, OH), 1.72 (s, 3 H, COCH3), 1.65 (s, 2 H), 1.47 (s, 4 H), 1.24-1.14 (dd, 4 H, J=11.2, 23.9 Hz), 0.99 (s, 2 H), 0.82 (s, 6 H, 2×CH3). m.p. 194-195° C. Anal. (C14H23NO2), C. H. N.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.